molecular formula C9H10N2O B1610637 3-Ethoxy-1H-indazole CAS No. 88279-08-7

3-Ethoxy-1H-indazole

Cat. No. B1610637
CAS RN: 88279-08-7
M. Wt: 162.19 g/mol
InChI Key: VGTSMARXFZTGCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Transition Metal-Catalyzed Reactions : A Cu(OAc)2-catalyzed method has been reported for the synthesis of 1H-indazoles via N–N bond formation. Starting from 2-(methylamino)benzonitrile, the reaction proceeds under oxygen atmosphere to yield a diverse range of 1H-indazoles in good to excellent yields .

Scientific Research Applications

Chemical Synthesis and Derivatization

3-Ethoxy-1H-indazole and its derivatives are significant in chemical synthesis. Luo, Chen, and Dubowchik (2006) demonstrated the regioselective protection of indazoles at N-2 and the derivatization at C-3, highlighting the flexibility in generating novel indazole derivatives (Luo, Chen, & Dubowchik, 2006). Additionally, Ardakani, Smalley, and Smith (1984) described the synthesis of 3-ethoxy-1H-indazole via thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives (Ardakani, Smalley, & Smith, 1984).

Medicinal Chemistry and Drug Development

In medicinal chemistry, 3-ethoxy-1H-indazole derivatives play a crucial role. Goodman et al. (2007) developed indazole amides as selective Rho-kinase inhibitors, emphasizing their potential in treating hypertension and related disorders (Goodman et al., 2007). Additionally, Chevalier et al. (2018) reported a general access to 1H-indazole-3-carboxaldehydes, key intermediates in synthesizing polyfunctionalized 3-substituted indazoles, often used as kinase inhibitors (Chevalier et al., 2018).

Novel Synthesis Methods

Recent research has also focused on novel synthesis methods involving 3-ethoxy-1H-indazole. Ye et al. (2019) achieved a highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis, highlighting advancements in synthesizing complex indazole structures (Ye et al., 2019). Another example is the work of Conrad et al. (2011), who developed a robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles, paving the way for more efficient synthesis of structurally diverse indazoles (Conrad et al., 2011).

Biological Activities and Pharmacology

Indazoles, including 3-ethoxy-1H-indazole derivatives, have shown significant biological activities. Pal and Sahu (2022) discussed the importance of indazole against neurological disorders, indicating their potential in treating diseases like Parkinson's and Alzheimer's (Pal & Sahu, 2022).

properties

IUPAC Name

3-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSMARXFZTGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521492
Record name 3-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-1H-indazole

CAS RN

88279-08-7
Record name 3-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com
MA Ardakani, RK Smalley, RH Smith - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… The imidate decomposed in boiling o-dichlorobenzene to give 3-ethoxy-1H-indazole (9; X = OEt) in practicable yield, probably via a [1,5] H shift of the 2H-indazole (8) formed initially. …
Number of citations: 48 pubs.rsc.org
R Sekioka, S Honda, H Akashiba, J Yarimizu… - Bioorganic & Medicinal …, 2020 - Elsevier
… -gel column chromatography (CHCl 3 /EtOAc = 9:1) to give the product (0.14 g, 26% yield, lower Rf value by TLC [SiO 2 , CH 2 Cl 2 - EtOAc]) 15 and ethyl 6-bromo-3-ethoxy-1H-indazole…
Number of citations: 12 www.sciencedirect.com
和田康弘 - 2018 - eprints.lib.hokudai.ac.jp
序論過活動膀胱 (Overactive Bladder, OAB) は 2002 年に国際禁制学会が定義した疾患である.[1] 過活動膀胱では, 主に蓄尿時に不髄意的に膀胱が収縮する排尿筋過活動により正常な蓄尿が…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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